Clindamycin phosphate (hydrochloride)

Description

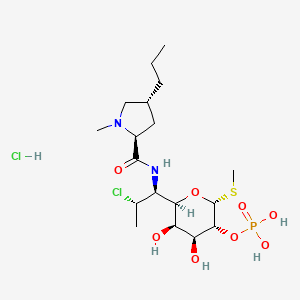

Structure

2D Structure

Properties

Molecular Formula |

C18H35Cl2N2O8PS |

|---|---|

Molecular Weight |

541.4 g/mol |

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate;hydrochloride |

InChI |

InChI=1S/C18H34ClN2O8PS.ClH/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27;/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27);1H/t9-,10+,11-,12+,13+,14-,15+,16+,18+;/m0./s1 |

InChI Key |

BXFXGYXLHQNDRT-SHSUDHJHSA-N |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl.Cl |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl.Cl |

Origin of Product |

United States |

Chemical Synthesis Pathways of Clindamycin Phosphate Hydrochloride

Derivatization from Lincomycin (B1675468) and Related Precursors

The traditional and most common route to clindamycin (B1669177) begins with lincomycin, an antibiotic naturally produced by the actinomycete Streptomyces lincolnensis. wikipedia.org The transformation to clindamycin phosphate (B84403) is a multi-step process involving key chemical reactions.

Specific Chlorination and Phosphorylation Methodologies

Chlorination: The initial and critical step in the synthesis of clindamycin is the replacement of the 7-(R)-hydroxyl group of lincomycin with a chlorine atom to yield a 7-(S)-chloro-7-deoxylincomycin, or clindamycin. nih.gov This stereospecific reaction proceeds with an inversion of chirality at the C7 position. A common method involves reacting lincomycin hydrochloride with a chlorinating agent like thionyl chloride in a suitable solvent such as pyridine (B92270). nih.gov Alternative reagents reported for this chlorination include triphenylphosphine (B44618) dichloride or a combination of triphenylphosphine and carbon tetrachloride. nih.gov Another approach utilizes phosphorus oxychloride in the presence of dimethylformamide (DMF) to form a chlorination reagent. google.com

Phosphorylation: Following the formation of clindamycin, the next key transformation is the selective phosphorylation of the 2-hydroxyl group to produce clindamycin phosphate. A widely used phosphorylating agent is phosphorus oxychloride (POCl₃). google.comwikipedia.org The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which also acts as a catalyst and an acid scavenger. google.comgoogle.com The reaction with POCl₃ can lead to the formation of by-products and may result in lower yields, estimated around 30% in some older procedures. google.com

Innovations in this step include the use of 1,2,4-triazole (B32235) as an acid-binding agent during the phosphorylation with phosphorus oxychloride. google.com Another described method involves reacting a protected form of clindamycin with bis-(2,2,2-trichloroethyl)phosphochloridate, which forms a crystalline triester phosphate intermediate that can be purified before subsequent steps. google.com

Multi-step Synthetic Approaches and Reaction Conditions

Chlorination of Lincomycin: Lincomycin hydrochloride is reacted with a chlorinating agent. For instance, using phosphorus oxychloride and DMF in dichloromethane, followed by hydrolysis with an alkali solution. google.com

Formation of Clindamycin Free Base: The chlorinated product is typically subjected to alkaline hydrolysis, for example, with sodium hydroxide, to obtain the clindamycin free base. patsnap.comgoogle.com

Protection of Hydroxyl Groups (Ketalization): To ensure selective phosphorylation at the 2-hydroxyl position, the 3- and 4-hydroxyl groups are often protected. This is commonly achieved by reacting the clindamycin free base with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst like p-toluenesulfonic acid to form an isopropylidene (acetonide) protected intermediate. google.comgoogle.comchemicalbook.com This step can be integrated into a "one-kettle" process where the clindamycin free base is directly subjected to ketonization. google.com

Phosphorylation: The protected clindamycin is then reacted with a phosphorylating agent, such as phosphorus oxychloride, in a solvent like acetone or dichloromethane, often in the presence of a base like pyridine or triethylamine. google.comgoogle.com

Hydrolysis and Deprotection: The resulting phosphate ester intermediate is then deprotected. This is typically accomplished by acid hydrolysis, for example, using a mixture of acetic acid and aqueous sulfuric acid or hydrochloric acid in an ethanol-water mixture, to remove the isopropylidene protecting group and yield the final clindamycin phosphate product. google.comgoogle.comchemicalbook.com

Purification: The final product is often purified through techniques such as crystallization or chromatography on macroporous resin. google.com

The reaction conditions for each step are critical for maximizing yield and purity. For example, phosphorylation is often carried out at low temperatures, such as -5 to 5°C. google.com The subsequent hydrolysis and deprotection step may be performed at elevated temperatures, for instance, 40-50°C. google.comchemicalbook.com

Novel Synthetic Routes and Process Chemistry Innovations

Research into the synthesis of clindamycin phosphate has focused on improving efficiency, reducing the number of steps, increasing yields, and enhancing the environmental profile of the process.

Application of Protecting Group Strategies in Synthesis

Protecting group chemistry is essential in the synthesis of clindamycin phosphate to achieve regioselectivity during the phosphorylation step.

Isopropylidene Group: The most frequently employed protecting group strategy involves the formation of an isopropylidene ketal to protect the vicinal diols at the 3- and 4-positions of the clindamycin molecule. google.com This is achieved by reacting clindamycin with acetone or 2,2-dimethoxypropane. google.comchemicalbook.com The resulting protected clindamycin can then be selectively phosphorylated at the free 2-hydroxyl group. The isopropylidene group is stable under the basic conditions of the phosphorylation reaction but is readily removed under acidic conditions during the final hydrolysis step. google.comchemicalbook.com

Triester Phosphate Intermediates: An alternative strategy involves the use of a phosphorylating agent that introduces protecting groups on the phosphate moiety itself. For example, reacting protected clindamycin with bis-(2,2,2-trichloroethyl) phosphochloridate yields a stable, crystalline clindamycin-2-phosphotriester intermediate. justia.comgoogle.com The trichloroethyl groups can then be removed reductively, for instance, using zinc in acetic acid and pyridine, to yield the dihydrogen phosphate. googleapis.comgoogle.com This method offers the advantage of a crystalline intermediate that can be purified, leading to a final product of high purity. google.com

Evaluation of Reaction Yields and Chemical Purity Profiles

The efficiency of the synthesis of clindamycin phosphate is a key metric, with various reported methods showing a range of yields and purity levels.

| Synthetic Approach | Reported Molar Yield (%) | Reported Purity (%) | Reference |

| Synthesis via clindamycin isopropylidene base, phosphorylation with POCl₃ and 1,2,4-triazole, followed by mixed acid hydrolysis. | 96.01 | 98.7 | scribd.com |

| Synthesis via clindamycin isopropylidene base, phosphorylation with POCl₃ and 1,2,4-triazole, with variations in reaction conditions. | 79.02 - 82.3 | 75.9 - 82.2 | scribd.com |

| Synthesis from clindamycin hydrochloride alcoholate via propylidene clindamycin phosphorylate, with hydrolysis catalyzed by concentrated hydrochloric acid. | 81.1 | Not Specified | google.com |

| Traditional multi-step process involving ketalization, esterification, hydrolysis, and macroporous resin adsorption. | 75.9 | Not Specified | google.com |

| One-kettle synthesis of clindamycin free alkali, followed by ketonization, phosphorylation, and post-treatment. | > 80 (weight yield) | Not Specified | google.com |

| Synthesis of clindamycin hydrochloride from lincomycin hydrochloride in a three-step process (chlorination, hydrolysis, salt formation). | 101.25 - 101.88 (weight yield) | Impurity ≤ 0.2% | patsnap.com |

Innovations in the synthetic process have aimed to improve these figures. For example, a "one-pot" synthesis has been developed to streamline the conversion of clindamycin free base to the protected propylidene free base, which reduces material loss and solvent discharge. google.com Similarly, process improvements in the synthesis of the precursor, clindamycin hydrochloride, have reported high weight yields and a significant reduction in impurities like epiclindamycin. patsnap.com A patented method involving the use of 1,2,4-triazole during phosphorylation reports molar yields as high as 96.01% with a purity of 98.7%, eliminating the need for subsequent refinement. google.comscribd.com

Solid State Chemistry and Polymorphism of Clindamycin Phosphate Hydrochloride

Structural Analysis and Intermolecular Interactions

The macroscopic properties of the different crystalline forms of clindamycin (B1669177) phosphate (B84403) are a direct consequence of the underlying molecular arrangement and the non-covalent interactions that hold the crystal lattice together.

Hydrogen bonding plays a pivotal role in the crystal engineering of clindamycin phosphate's solid forms. The nature and extent of these hydrogen bonds significantly influence the stability and physical properties of the solvates and polymorphs.

In the DMSO solvate , the DMSO molecules are primarily involved in acceptor-type interactions with the clindamycin phosphate molecules, leading to the formation of a distinctive 3D channel-like structure, referred to as a "DMSO channel". hep.com.cn

Conversely, the methanol (B129727)/water solvate (solvate V) exhibits a more intricate hydrogen-bonding network. Here, hydrogen bonds exist not only between the host (clindamycin phosphate) and solvent molecules but also between the host molecules themselves, creating a robust 3D network. hep.com.cn The host molecules form cyclic hydrogen-bonded structures, specifically R³³(14) and R²²(11) motifs, with the solvent molecules. hep.com.cn These pronounced differences in hydrogen bonding are directly responsible for the varying stabilities of the two solvates. hep.com.cn

The crystal packing in the different polymorphs also varies, leading to their distinct physical properties. The transformation between polymorphs can involve significant rearrangements of these packing motifs.

Phase Transformations and Interconversion Studies

The different crystalline forms of clindamycin phosphate can transform into one another under specific environmental conditions, such as changes in temperature and humidity. Understanding these phase transformations is critical for ensuring the stability of the drug product.

Thermal Transformations:

The DMSO solvate undergoes desolvation at a temperature below the boiling point of DMSO. hep.com.cn

Solvate V (methanol/water solvate) exhibits a different thermal behavior. When heated to 79°C, which is above the boiling point of methanol, it undergoes a one-step desolvation process and converts into a polymorphic phase known as polymorph VI . hep.com.cn

Studies on other polymorphs have shown that Form I is stable at ambient conditions, while Form II becomes the stable form above 127°C, indicating an enantiotropic relationship between these two polymorphs. researchgate.net

Moisture-Induced Transformations:

The stability of the crystalline forms in the presence of moisture is a key consideration. The DMSO solvate is sensitive to humidity. At a relative humidity (RH) above 43% at 25°C, it transforms into the hydrate (B1144303) (Form III) . hep.com.cn This transformation is driven by the displacement of DMSO molecules by water molecules in the crystal lattice.

In contrast, solvate V demonstrates greater stability against humidity and does not undergo any phase transformation across a wide range of humidity conditions studied. hep.com.cn This enhanced stability is attributed to its more robust hydrogen bonding network. hep.com.cn

These transformation studies, often monitored by techniques like PXRD, differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS), are essential for determining the stable storage conditions for clindamycin phosphate and preventing undesired phase transitions that could impact its quality and efficacy. hep.com.cn

Thermal-Induced Transitions (e.g., Desolvation, Polymorphic Transformations)

Thermal analysis reveals that different solid-state forms of clindamycin phosphate exhibit distinct behaviors upon heating, leading to desolvation and polymorphic transformations. hep.com.cnresearchgate.net These transitions are often dependent on the nature of the solvent molecules incorporated into the crystal lattice and the heating conditions. hep.com.cn

For instance, a dimethyl sulfoxide (B87167) (DMSO) solvate of clindamycin phosphate undergoes desolvation at approximately 188.06 °C, a temperature below the boiling point of DMSO. hep.com.cn In contrast, a methanol/water solvate (solvate V) begins to lose its solvent molecules around 79.85 °C, which is above the boiling point of methanol. hep.com.cn This desolvation of solvate V is a one-step process that results in the formation of a new polymorphic form, designated as polymorph VI. hep.com.cnhep.com.cn

Another study identified a polymorphic transition of a specific form, polymorph IV, to another form, polymorph II, at temperatures above 165 °C. researchgate.net The thermal behavior of clindamycin phosphate has also been characterized by endothermic peaks around 75 °C, corresponding to dehydration, and near 190 °C, which is associated with melting, followed by decomposition at temperatures exceeding 200 °C. researchgate.net

It has been noted that clindamycin phosphate injection is sensitive to moist heat sterilization due to its thermal instability, leading to an increase in impurities. researchgate.net

Table 1: Thermal Transitions of Clindamycin Phosphate Solid-State Forms

| Solid-State Form | Transition Temperature (°C) | Transition Type | Resulting Form |

|---|---|---|---|

| DMSO Solvate | ~188.06 | Desolvation | - |

| Solvate V (Methanol/Water) | ~79.85 | Desolvation | Polymorph VI |

| Polymorph IV | >165 | Polymorphic Transformation | Polymorph II |

| General | ~75 | Dehydration | - |

| General | ~190 | Melting | - |

Solution-Mediated Transformations and Slurry Conversions

The interconversion between different solid-state forms of clindamycin phosphate can also be induced in solution. Slurry conversion experiments are a common method to investigate the relative stability of polymorphs and solvates under specific solvent and temperature conditions. researchgate.net

Studies have shown that several polymorphic and solvated forms of clindamycin phosphate, including polymorphs II, IV, and VI, as well as solvates I (ethanol/water) and V (methanol/water), can transform into a hydrate form known as Form III when suspended in pure water at 25 °C. researchgate.netaiche.org This indicates that Form III is the more stable form under these aqueous conditions. aiche.org

Furthermore, these transformations can be reversible. For example, Form III can convert back to solvate I in an ethanol-water mixture and to solvate V in a methanol-water mixture. aiche.org The stability of different samples can vary, with some showing a tendency to recrystallize in aqueous solutions during storage, a behavior potentially linked to their surface free energy properties. nih.gov

A dimethyl sulfoxide (DMSO) solvate was observed to transform into a hydrate form at a relative humidity above 43% at 25°C, while a methanol/water solvate (solvate V) remained stable under the same humidity conditions. hep.com.cn

Material Science Characterization Techniques

A variety of analytical techniques are employed to characterize the solid-state properties of clindamycin phosphate, providing insights into its thermal behavior, surface characteristics, and morphology.

Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental tools for studying the thermal properties of clindamycin phosphate. hep.com.cnnih.gov DSC measures the heat flow associated with thermal transitions as a function of temperature, while TGA measures changes in mass upon heating. hep.com.cn

DSC thermograms of clindamycin phosphate typically show endothermic peaks corresponding to desolvation, melting, and polymorphic transitions. researchgate.net For example, a study on different clindamycin phosphate samples (S1, S2, and S3) revealed distinct melting points ("onset" temperatures) of 189.373 °C, 200.348 °C, and 198.575 °C, respectively. nih.gov Another investigation showed endothermic peaks around 75°C (dehydration) and 190°C (melting). researchgate.net The disappearance of the drug's melting peak in a polymer matrix can indicate that the drug is in an amorphous state or molecularly dispersed. nih.gov

TGA is used to quantify the loss of solvents or water molecules during heating. For a DMSO solvate, TGA showed a weight loss of 12%, confirming a 1:1 molar ratio of DMSO to clindamycin phosphate. hep.com.cn For a methanol/water solvate (solvate V), a weight loss of 10.2% was observed, consistent with the loss of one methanol and two water molecules. hep.com.cn TGA experiments also show that moisture is removed upon heating, with one study noting a "water loss" of less than 1.4%. nih.gov

Table 2: DSC and TGA Data for Selected Clindamycin Phosphate Forms

| Sample/Form | Technique | Observation | Temperature (°C) | Interpretation |

|---|---|---|---|---|

| S1 | DSC | Melting Onset | 189.373 | Melting Point |

| S2 | DSC | Melting Onset | 200.348 | Melting Point |

| S3 | DSC | Melting Onset | 198.575 | Melting Point |

| DMSO Solvate | DSC | Endothermic Peak | ~188.06 | Desolvation |

| DMSO Solvate | TGA | Weight Loss (12%) | - | Loss of DMSO |

| Solvate V | DSC | Endothermic Peak | ~79.85 | Desolvation |

| Solvate V | TGA | Weight Loss (10.2%) | 79 - 105 | Loss of Methanol and Water |

| General | DSC | Endothermic Peak | ~75 | Dehydration |

Surface Morphology and Surface Free Energy Components

The surface properties of clindamycin phosphate particles, including their morphology and surface free energy, are important for understanding their behavior in formulations and their physical stability. nih.gov

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology of the powder particles. nih.govbjbms.org Studies have used SEM to observe the surface of clindamycin phosphate implants, noting a smooth and uniform color. nih.gov

Surface free energy and its components can be determined through contact angle measurements using various liquids. nih.govbjbms.org Research on three different samples of clindamycin phosphate (S1, S2, and S3) revealed differences in their surface free energy values. nih.gov All three samples were found to be monopolar and acted as electron acceptors (Lewis acids). nih.gov Notably, sample S3 exhibited stronger acidic behavior, which was suggested to be linked to its tendency to recrystallize in aqueous solution. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Clindamycin |

| Clindamycin phosphate |

| Clindamycin hydrochloride |

| Lincomycin (B1675468) |

| Dimethyl sulfoxide (DMSO) |

| Methanol |

| Ethanol |

| Water |

| Poly (L, D-lactic acid) (PLA) |

| Diiodomethane |

| Formamide |

| Glycerol |

Molecular Mechanism of Action of Clindamycin Phosphate Hydrochloride

Prodrug Activation: Enzymatic Hydrolysis to Clindamycin (B1669177) Base

Clindamycin phosphate (B84403) is biologically inactive in its esterified form. nih.gov Its antimicrobial properties are realized only after the hydrolytic cleavage of the phosphate group, a reaction that yields the active clindamycin base. This bioactivation is a critical prerequisite for the drug's antibacterial effect.

The conversion of clindamycin phosphate to clindamycin is catalyzed by phosphatase enzymes present in the body. nih.gov These enzymes, specifically alkaline phosphatases, are ubiquitously distributed in various tissues, including the skin and the intestinal mucosa. nih.govresearchgate.net When clindamycin phosphate is applied topically, phosphatases within the skin readily hydrolyze the phosphate ester. nih.gov This enzymatic action is crucial for the drug's effectiveness in treating skin conditions. Studies have shown that the activation of clindamycin phosphate by skin homogenates occurs over a pH range of 4 to 8, with maximal activity observed at pH 4. nih.govresearchgate.net

The fundamental mechanism of phosphate ester cleavage by alkaline phosphatase involves a series of steps. A key feature of this process is the formation of a covalent intermediate. A serine residue within the active site of the enzyme acts as a nucleophile, attacking the phosphorus atom of the phosphate group. This results in the displacement of the clindamycin molecule and the formation of a phospho-enzyme intermediate. Subsequently, a water molecule, activated by a zinc ion in the enzyme's active site, hydrolyzes this intermediate, releasing inorganic phosphate and regenerating the active enzyme. ebi.ac.uk While the interaction of phosphate with alkaline phosphatase induces minimal conformational changes in the enzyme, it is a highly efficient catalytic process. nih.gov

The conversion of clindamycin phosphate to its active form, clindamycin base, is a rapid in vivo process. nih.govdroracle.ai Following topical application, both clindamycin phosphate and clindamycin base can permeate the skin. However, the conversion process significantly favors the presence of the active base. In one study, mass balance analysis after a 50 mg/cm² dose of a topical formulation revealed that the recovery of clindamycin phosphate was approximately 62.5%, while the recovery of clindamycin base was around 31%. fda.gov This indicates a substantial conversion of the prodrug to its active form on the skin surface or during its passage through the skin. fda.gov

The rate of this transformation is influenced by various factors, including the formulation and the physiological environment. For instance, the systemic absorption and, by extension, the availability of the active drug, can vary significantly between different topical preparations. nih.gov Intravenous administration of clindamycin phosphate leads to its rapid conversion to active clindamycin, with peak serum levels of the active drug achieved by the end of a short-term infusion. droracle.ai The kinetics of this enzymatic hydrolysis are crucial for achieving therapeutic concentrations of clindamycin at the site of infection.

Table 1: Investigational Data on Clindamycin Phosphate Conversion and Permeation

| Parameter | Finding | Source |

| Recovery after Topical Application (50 mg/cm² dose) | ||

| Clindamycin Phosphate | ~62.5% | fda.gov |

| Clindamycin Base | ~31% | fda.gov |

| Permeation Across Skin (48h, 50 mg/cm² dose) | ||

| Cumulative Clindamycin Phosphate | 5.17 ± 2.1 µg/cm² | fda.gov |

| Cumulative Clindamycin Base | 28.7 ± 0.21 µg/cm² | fda.gov |

| Optimal pH for Skin Phosphatase Activity | 4 | nih.govresearchgate.net |

Ribosomal Target Binding and Inhibition of Bacterial Protein Synthesis

The antibacterial action of clindamycin stems from its ability to inhibit protein synthesis in susceptible bacteria. This is achieved through specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.

Clindamycin specifically targets the large 50S subunit of the bacterial ribosome. nih.govnih.govquiz-maker.com By binding to this subunit, it effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. nih.gov The binding of clindamycin to the 50S subunit is a reversible process. nih.gov The interaction is characterized by a two-step kinetic model. Initially, clindamycin competitively interacts with the A-site of the translating ribosome to form an encounter complex. This is followed by a slower isomerization to a more tightly bound complex. nih.gov

The binding site for clindamycin on the 50S ribosomal subunit is located within the domain V of the 23S rRNA, which forms the catalytic core of the peptidyl transferase center (PTC). oup.comnih.gov Chemical footprinting and structural studies have identified several key nucleotides that directly interact with the clindamycin molecule. These include adenine (B156593) residues A2058 and A2059, located at the entrance of the ribosomal exit tunnel, and nucleotides within the PTC, such as A2451 and G2505. nih.govoup.comnih.govresearchgate.net The interaction with A2059 appears to be a distinguishing feature of clindamycin's binding compared to its parent compound, lincomycin (B1675468). oup.comnih.gov Mutations in these specific 23S rRNA nucleotides, particularly at positions 2058 and 2059, can confer resistance to clindamycin. nih.gov

Table 2: Key 23S rRNA Nucleotides in Clindamycin Binding

| Nucleotide | Location/Role | Interaction with Clindamycin | Source |

| A2058 | Entrance of ribosomal exit tunnel | Main interaction site; mutations confer resistance. | nih.govoup.comnih.govresearchgate.netnih.gov |

| A2059 | Entrance of ribosomal exit tunnel | Protected by clindamycin; distinguishes its binding from lincomycin. | nih.govoup.comnih.govresearchgate.netnih.gov |

| A2451 | Peptidyl Transferase Center (A-site) | Protected from chemical modification by clindamycin. | nih.govoup.comnih.govresearchgate.net |

| G2505 | Peptidyl Transferase Center (P-site) | Strongly protected in the tightly bound complex. | nih.govoup.comnih.govresearchgate.net |

The binding of clindamycin to the 23S rRNA within the peptidyl transferase center sterically hinders the proper positioning of the aminoacyl- and peptidyl-tRNA molecules at the A- and P-sites, respectively. researchgate.netmdpi.com This interference disrupts the formation of the peptide bond, a critical step in protein synthesis catalyzed by the PTC. nih.gov Although it was initially thought to be a simple competitive inhibitor, the mechanism is more complex. nih.gov Clindamycin's binding can still permit peptide bond formation, but at a significantly reduced rate. researchgate.net

Furthermore, clindamycin's interaction with the ribosome can induce translocation of the mRNA by one codon, even in the absence of elongation factors. nih.govbrainly.com This suggests that the binding of clindamycin to the A-site of the 50S subunit can trigger conformational changes that mimic a step in the natural translocation process, ultimately disrupting the coordinated movement of the ribosome along the mRNA. nih.gov This multifaceted interference with both peptide bond formation and translocation effectively shuts down bacterial protein synthesis. drugbank.compnas.org

Structural Basis of Ribosomal Binding (e.g., Analogies to tRNA Molecules)

The inhibitory effect of clindamycin on bacterial protein synthesis is rooted in its specific, high-affinity binding to the large (50S) ribosomal subunit. Extensive research, including X-ray crystallography and chemical footprinting, has elucidated the precise structural basis of this interaction, revealing that clindamycin anchors itself within a critical functional hub of the ribosome: the peptidyl transferase center (PTC). nih.govpnas.org This binding site is composed exclusively of 23S ribosomal RNA (rRNA) segments, with no direct involvement of ribosomal proteins. nih.gov

Clindamycin positions itself at the entrance of the peptide exit tunnel, a channel through which the nascent polypeptide chain emerges. pnas.orgpatsnap.com Its binding site overlaps with those of other antibiotic classes, such as macrolides and chloramphenicol, explaining their competitive interactions. drugbank.comnih.gov The galactose sugar moiety of clindamycin is a key feature in its binding, interacting with specific nucleotides like A2058, A2059, and A2503. researchgate.netresearchgate.net

Chemical footprinting studies on Escherichia coli ribosomes have identified several key nucleotides in the 23S rRNA that are protected by clindamycin, indicating direct interaction. These interactions underscore the drug's mechanism of physically obstructing the ribosome's function. oup.comnih.gov

| Protected Nucleotide | Method of Detection | Implication | Reference |

| A2058 | Dimethyl sulphate footprinting | Strong protection indicates close contact; modification of this site confers resistance. | oup.comnih.gov |

| A2451 | Dimethyl sulphate footprinting | Strong protection; located in the A-site of the PTC. | oup.comnih.gov |

| G2505 | Kethoxal modification | Strong protection; clindamycin hydrogen bonds to this residue. | pnas.orgoup.comnih.gov |

| A2059 | Dimethyl sulphate footprinting | Protected by clindamycin but not its parent compound, lincomycin, highlighting a subtle difference in binding. | oup.comnih.gov |

| G2061 | Kethoxal modification | Weakly protected. | oup.comnih.gov |

A crucial aspect of clindamycin's mechanism is its action as a structural analog of tRNA molecules. drugbank.commdpi.com Its three-dimensional structure is thought to closely mimic the 3'-ends of an aminoacyl-tRNA (specifically L-Pro-Met-tRNA) and a deacylated-tRNA as they are positioned in the ribosome during peptide elongation. drugbank.comnih.gov By acting as a molecular mimic, clindamycin competitively interferes with the correct placement of the incoming aminoacyl-tRNA at the ribosomal A-site (acceptor site). mdpi.comrcsb.org The pyrrolidinyl propyl group of the clindamycin molecule, in particular, sterically clashes with the aminoacyl-tRNA, preventing its proper accommodation within the PTC. pnas.orgrcsb.org This steric hindrance directly blocks the crucial step of peptide bond formation, thereby halting protein synthesis. nih.govwileymicrositebuilder.com This interference can also stimulate the dissociation of peptidyl-tRNA from the ribosome. drugbank.comnih.gov

The binding of clindamycin is a dynamic, two-step process. It first interacts competitively with the A-site to form an initial encounter complex, which then slowly transitions to a more stable, tighter complex. researchgate.netnih.gov In this final state, the drug is positioned to effectively block the elongation of the peptide chain. nih.gov

Molecular and Biochemical Mechanisms of Antibiotic Resistance to Clindamycin

Ribosomal RNA Modification as a Primary Resistance Mechanism

The primary target of clindamycin (B1669177) is the 50S ribosomal subunit, where it binds to the 23S ribosomal RNA (rRNA) to inhibit protein synthesis. nih.govasm.org Alterations in this binding site are a major cause of resistance.

Methylation of 23S rRNA (e.g., erm genes)

The most prevalent mechanism of acquired resistance to clindamycin involves the methylation of its ribosomal target. nih.gov This process is mediated by enzymes called erythromycin (B1671065) ribosome methylases (Erm), which are encoded by a family of genes known as erm (erythromycin ribosome methylation). nih.govoup.commbl.or.krnih.gov The ermA, ermB, and ermC genes are commonly found in staphylococci and other bacteria. mbl.or.krnih.govresearchgate.net

These methylases add one or two methyl groups to a specific adenine (B156593) nucleotide (A2058 in E. coli numbering) within the peptidyl transferase center of the 23S rRNA. nih.govnih.gov This modification alters the conformation of the ribosomal binding pocket, reducing the affinity of clindamycin and other structurally unrelated antibiotics like macrolides and streptogramin B. nih.govmbl.or.kraku.edu This results in a cross-resistance phenotype known as MLSB (macrolide-lincosamide-streptogramin B). nih.govoup.comnih.gov

The expression of erm genes can be either constitutive, where the resistance is always expressed, or inducible, where exposure to an inducing agent like erythromycin is required to trigger the synthesis of the methylase enzyme. oup.comnih.govaku.edu In cases of inducible resistance, a bacterium may appear susceptible to clindamycin in initial laboratory tests, but resistance can emerge during therapy, potentially leading to treatment failure. nih.govaku.edu The D-zone test is a common laboratory method used to phenotypically detect this inducible resistance. oup.commbl.or.kr

Site-Specific Mutations in the 23S rRNA Binding Pocket

In addition to enzymatic modification, resistance to clindamycin can also arise from spontaneous point mutations in the gene encoding 23S rRNA (rrl). nih.govnih.gov These mutations occur at or near the antibiotic's binding site, directly interfering with drug-ribosome interaction. nih.govasm.org

Several key nucleotide positions within the peptidyl transferase region of 23S rRNA have been identified as hotspots for resistance-conferring mutations. nih.gov The most frequently reported mutations involve adenine 2058 (A2058) and adenine 2059 (A2059) (E. coli numbering). nih.govasm.org

A2058G: An adenine-to-guanine transition at position 2058 (A2058G) is a common mutation that confers high-level resistance to both macrolides and clindamycin. nih.govasm.orgnih.govoup.com Molecular dynamics simulations suggest that the G2058 mutation allows for more stable hydrogen bonding with clindamycin, altering its binding mode and preventing it from blocking the ribosomal exit tunnel. nih.gov

A2059G: A similar transition at the adjacent position (A2059G) also confers resistance to clindamycin and macrolides. asm.org

Other Mutations: In Helicobacter pylori, mutations such as A2142G and A2143G (corresponding to A2058/A2059 in E. coli) have been linked to different levels of resistance to macrolides and clindamycin. nih.gov Other mutations, like those at positions G2057 and C2611, have also been associated with resistance, sometimes conferring coresistance to other antibiotic classes. asm.org

The presence of multiple copies of the rRNA operon in some bacteria, like Propionibacterium acnes, can influence the phenotypic expression of these mutations.

Efflux Pump Systems Conferring Resistance

Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, preventing them from reaching their intracellular target. This is another significant mechanism of resistance to clindamycin.

ATP-Binding Cassette (ABC) Transporters and Specific Genes (e.g., lsa)

A key family of efflux pumps involved in clindamycin resistance is the ATP-Binding Cassette (ABC) transporter superfamily. mbl.or.krnih.govnih.gov These pumps utilize the energy from ATP hydrolysis to expel substrates. nih.gov The lsa (lincosamide and streptogramin A resistance) gene encodes an ABC protein that confers resistance to clindamycin. nih.govoup.com

The Lsa protein, first identified in Enterococcus faecalis, is considered a factor for the intrinsic resistance of this species to clindamycin and quinupristin-dalfopristin. nih.govnih.gov While the precise mechanism is still under investigation, the Lsa protein contains the characteristic Walker A and B ATP-binding motifs, suggesting its function as an energy-dependent pump. nih.govoup.com Variants of the lsa gene, such as lsa(B) and lsa(C), have been identified in other bacteria, including staphylococci and streptococci, where they are often carried on mobile genetic elements, facilitating their spread. oup.com Another ABCF protein, CplR, has been shown to contribute to intrinsic resistance to lincosamides in Clostridioides species. nih.gov

Enzymatic Inactivation of Clindamycin

The third major mechanism of resistance involves the direct chemical modification and inactivation of the clindamycin molecule by bacterial enzymes.

Nucleotidyltransferases and Specific Genes (e.g., linB)

Lincosamide nucleotidyltransferases are enzymes that inactivate clindamycin by catalyzing the transfer of a nucleotide monophosphate (typically from ATP) to the antibiotic. nih.govoup.comnih.gov This modification renders the drug unable to bind to the ribosome.

The linB gene, first characterized in a clinical isolate of Enterococcus faecium, encodes a lincosamide O-nucleotidyltransferase. nih.govnih.gov This enzyme specifically catalyzes the 3-(5′-adenylation) of clindamycin, where an adenosine (B11128) monophosphate molecule is attached to the hydroxyl group at position 3 of the drug. nih.govasm.org The presence of the linB gene, which has been found in other clinical isolates, indicates its role in the spread of clindamycin resistance. nih.govnih.gov Other related genes, such as linA (now lnuA) in staphylococci and lnu(D) in streptococci, encode similar enzymes that inactivate lincosamides through nucleotidylation, although the specific resistance phenotypes they confer can vary between bacterial hosts. nih.govasm.org

In Vitro Studies on Resistance Induction and Characterization

In vitro studies are crucial for identifying inducible clindamycin resistance and understanding its prevalence and genetic basis. The most common laboratory method for detecting the iMLSB phenotype is the disk approximation test, widely known as the "D-test". nih.govresearchgate.net This test involves placing an erythromycin disk in proximity (typically 15-26 mm, edge to edge) to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. nih.govasm.org If the isolate harbors an inducible erm gene, the erythromycin will diffuse into the agar and induce methylase production in the surrounding bacteria. This results in a flattening or "D"-shape of the clindamycin inhibition zone adjacent to the erythromycin disk, indicating inducible resistance. nih.govasm.org

Several studies have used the D-test and molecular methods like PCR to characterize clindamycin resistance in clinical isolates. These studies reveal different phenotypes and their corresponding genotypes.

A study on 128 isolates of Staphylococcus aureus identified two distinct induction phenotypes by disk diffusion: asm.orgasm.org

D phenotype: A clear, D-shaped zone of inhibition around the clindamycin disk. This was observed in 21 isolates, all of which harbored the ermA gene. asm.org

D+ phenotype: A D-shaped zone that contained inner colonies growing up to the clindamycin disk. This was seen in 17 isolates, 16 of which contained ermC. asm.org

The table below summarizes the phenotypes and associated genotypes observed in the S. aureus isolates from this study. asm.org

| Phenotype | Description | Number of Isolates | Associated Genotype(s) |

| D | Clear D-shaped zone of inhibition | 21 | ermA |

| D+ | D-shaped zone with inner colonies | 17 | ermC (16), ermA + ermC (1) |

| Negative (Neg) | Susceptible to clindamycin, resistant to erythromycin, no zone blunting | 10 | msrA |

| Resistant (R) | Solid growth around both disks (constitutive resistance) | 16 | erm gene(s) |

| Hazy D zone (HD) | Double zone of inhibition (constitutive resistance) | 33 | erm gene(s) |

| Susceptible (S) | Susceptible to both clindamycin and erythromycin | 31 | N/A |

Another study investigating 110 clindamycin-resistant isolates of Streptococcus agalactiae in China found that the ermB gene was the most prominent resistance determinant, present in 81.8% of strains. researchgate.netnih.gov All isolates also carried the mreA gene, which is associated with macrolide efflux. researchgate.netnih.gov This highlights that multiple resistance mechanisms can coexist within a single isolate. The study also documented high rates of co-resistance to other antibiotics, including erythromycin (100%), levofloxacin (B1675101) (62.7%), and tetracycline. nih.govnih.gov

The following table presents findings on the prevalence of different resistance phenotypes in MRSA and MSSA from the Iranian study. nih.gov

| Phenotype | Description | Prevalence in MRSA (%) | Prevalence in MSSA (%) |

| D | Inducible resistance | 29.0 | 2.4 |

| D+ | Inducible resistance | 0 | 0.8 |

| R | Constitutive resistance | 12.9 | 0 |

| S | Susceptible | 6.5 | 48.4 |

These in vitro findings underscore the importance of performing induction tests in clinical microbiology laboratories. Relying solely on standard susceptibility testing for clindamycin can fail to detect inducible resistance, potentially leading to inappropriate antibiotic selection and therapeutic failure. nih.govresearchgate.net

Analytical Methodologies for Clindamycin Phosphate Hydrochloride Research

Chromatographic Techniques for Separation and Quantification

Chromatography, particularly liquid chromatography, stands as the cornerstone for the analysis of Clindamycin (B1669177) Phosphate (B84403), offering high resolution and sensitivity for both quantification and impurity detection.

The development of High-Performance Liquid Chromatography (HPLC) methods for Clindamycin Phosphate is a meticulous process aimed at creating a robust and reliable analytical procedure. These methods are rigorously validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Validation encompasses several key parameters, including specificity, linearity, accuracy, precision, and robustness. usp.orgnih.gov

Specificity ensures that the analytical signal corresponds solely to Clindamycin Phosphate, without interference from excipients, impurities, or degradation products. usp.org Linearity is established by demonstrating a direct proportionality between the concentration of the analyte and the instrumental response over a specified range. mdpi.com For instance, various studies have established linearity for Clindamycin Phosphate over concentration ranges such as 5-15 µg/mL and 10.0-30.0 µg/ml.

Accuracy is determined by measuring the closeness of the test results to the true value, often assessed through recovery studies. ijptjournal.com Precision, which includes repeatability and intermediate precision, measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Robustness is evaluated by deliberately varying method parameters—such as mobile phase composition, pH, flow rate, and column temperature—to confirm the method's reliability during normal use. mdpi.comijptjournal.com

The development process often involves screening different columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. nih.gov Once developed, these validated HPLC methods are deemed specific, linear, accurate, precise, and robust, making them suitable for routine quality control analysis of Clindamycin Phosphate in pharmaceutical formulations. usp.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for determining the purity and content of Clindamycin Phosphate in pharmaceutical products. This is due to its efficiency in separating moderately polar to nonpolar compounds. The stationary phases are typically nonpolar (e.g., C8 or C18), while the mobile phase is a polar solvent mixture, such as phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). ijptjournal.comresearchgate.net

Numerous RP-HPLC methods have been developed for the simultaneous estimation of Clindamycin Phosphate alongside other active ingredients in combination drug products. nih.gov The selection of the column and mobile phase composition is critical for achieving adequate resolution between the analytes and any potential impurities. For example, a gradient reversed-phase HPLC method was developed to analyze the assay in Clindamycin Phosphate Injection using an Eclipse XDB C8 column. usp.org Another method for a gel formulation used a Hypersil BDS C18 column with an isocratic mobile phase of phosphate buffer (pH 3.5) and methanol.

Detection is commonly performed using a UV detector at a low wavelength, typically around 210 nm, as Clindamycin Phosphate lacks a strong chromophore. researchgate.net The performance of the method is confirmed through system suitability tests, which include parameters like retention time, tailing factor, and theoretical plates, ensuring the chromatographic system is operating correctly. mdpi.com

Table 1: Examples of Validated RP-HPLC Methods for Clindamycin Phosphate This table is interactive. Users can sort and filter the data.

| Co-analyte(s) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|---|---|---|

| Nicotinamide | Hypersil BDS C18 (250x4.6mm, 5µm) | Phosphate buffer (pH 3.5):Methanol (60:40 v/v) | 1.0 | 210 | 5.73 | 5-15 | |

| Benzoyl Peroxide | BDS Phenomanax Luna C18 (150x4.6mm, 5µ) | 20mM Ammonium (B1175870) acetate (B1210297) buffer (pH 4.0):Methanol (45:55 v/v) | 1.2 | 210 | 4.49 | 10-30 | |

| Adapalene, Phenoxyethanol, Methylparaben | XBridge C18 (50x4.6mm, 3.5µm) | Gradient of pH 2.5 ammonium hydrogen phosphate buffer, acetonitrile, and tetrahydrofuran | - | 210 | - | 20-1500 | nih.gov |

| Tretinoin, Methylparaben, Imidazolidinyl urea | C-18 (250x4.6mm, 5µm) | Gradient of 1 mL/L ortho-phosphoric acid in water and methanol | 1.0 | 200 | - | 144-336 | mdpi.com |

| Clotrimazole | Zodiac C8 (250x4.6mm, 5µm) | Phosphate buffer:Acetonitrile:Methanol (40:30:30 v/v) | 1.5 | 210 | 2.39 | 59.4-178.2 | ijptjournal.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool for the structural characterization of impurities and degradation products of Clindamycin Phosphate. nih.govsigmaaldrich.com Its high sensitivity and specificity allow for the identification of trace-level impurities in the drug substance and finished products. researchgate.net This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry. theaspd.com

LC-MS/MS methods are developed to separate Clindamycin Phosphate from its related substances, which can include process impurities and degradation products. nih.gov Detection is often performed using an electrospray ionization (ESI) source in the positive ion mode, coupled with a high-resolution mass analyzer like a quadrupole time-of-flight (Q-TOF). nih.govsigmaaldrich.com

A key advantage of this technique is its ability to elucidate the fragmentation pathways of the parent drug and its impurities. nih.govresearchgate.net By analyzing the MS/MS spectra of the quasi-molecular ions, characteristic fragment ions and neutral losses can be identified. researchgate.net These fragmentation patterns are specific to the lincosamide antibiotic structure and serve as a fingerprint for identifying related impurities, often without the need for reference standards. nih.govresearchgate.net Studies have successfully identified impurities such as lincomycin (B1675468), clindamycin B, and their respective phosphate esters in Clindamycin Phosphate injections using this approach. nih.govsigmaaldrich.com

Spectrophotometric and Chemometric Approaches

While chromatography is dominant, spectrophotometric methods, particularly when enhanced with chemometrics, offer alternative or complementary approaches for the analysis of Clindamycin Phosphate.

Direct quantitative determination of Clindamycin Phosphate using UV-Visible spectrophotometry is inherently challenging. analchemres.orgelsevierpure.com The primary limitation is the molecule's lack of a significant intrinsic chromophore, which is a part of the molecule that absorbs light in the UV-Vis region. analchemres.org The UV spectrum of Clindamycin Phosphate shows absorption bands only in the lower UV region, typically between 190-230 nm. analchemres.orgijpbs.com

This characteristic poses a significant problem for analysis, especially in finished dosage forms like gels or creams. Excipients commonly used in these formulations often absorb light in the same wavelength region, leading to spectral interference and inaccurate quantification. analchemres.org Although some simple UV methods have been developed using water or buffer as a solvent with detection around 210 nm, their application is limited, particularly when interfering substances are present. ijpbs.com Derivative spectrophotometry has also been explored to resolve overlapping spectra in combination products, but the fundamental challenge of the weak chromophore remains. nih.gov

To overcome the limitations of direct UV spectrophotometry, chemometric techniques like Partial Least Squares Regression (PLSR) have been successfully applied. analchemres.orgelsevierpure.com PLSR is a multivariate statistical method that can model the relationship between two matrices of data, in this case, the UV spectral data (X-matrix) and the concentration of Clindamycin Phosphate determined by a reference method like HPLC (Y-matrix). nih.govnih.gov

This approach allows for the quantification of Clindamycin Phosphate even in the presence of interfering excipients without prior separation. analchemres.org In a typical application, UV spectral data across a wide range, such as 190-400 nm, are collected for a set of calibration samples. analchemres.orgelsevierpure.com The PLSR algorithm then builds a predictive model by identifying the latent variables (factors) that capture the most significant covariance between the spectra and the concentrations. nih.gov

The validity and predictive ability of the PLSR model are rigorously assessed using parameters like the coefficient of determination (R²), Root Mean Square Error of Calibration (RMSEC), Root Mean Square Error of Cross-Validation (RMSECV), and Root Mean Square Error of Prediction (RMSEP) for an independent set of validation samples. analchemres.orgelsevierpure.com Studies have demonstrated that a PLSR model can be successfully developed for the quantitative determination of Clindamycin Phosphate in gel preparations, proving it to be a viable alternative to the more complex and time-consuming HPLC methods. analchemres.orgelsevierpure.comanalchemres.org

Table 2: Performance of a PLSR Model for Clindamycin Phosphate Analysis in Gel This table is interactive. Users can sort and filter the data.

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Spectral Region | The range of wavelengths used to build the model. | 190-400 nm | analchemres.orgelsevierpure.com |

| Latent Factors | The number of underlying variables used in the final model. | 2 | analchemres.orgelsevierpure.com |

| R² (Model) | Coefficient of determination, indicating the goodness of fit. | 0.9972 | analchemres.orgelsevierpure.com |

| RMSEC | Root Mean Square Error of Calibration. | 0.0044 | analchemres.orgelsevierpure.com |

| RMSECV | Root Mean Square Error of Cross-Validation. | 0.0048 | analchemres.orgelsevierpure.com |

| RMSEP | Root Mean Square Error of Prediction for validation samples. | 0.0072 | analchemres.orgelsevierpure.com |

Advanced Techniques for Structural Elucidation and Characterization of Degradation Products

The comprehensive analysis of clindamycin phosphate and its potential degradation products necessitates the use of sophisticated analytical techniques capable of providing detailed structural information. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a particularly powerful tool for this purpose.

A study employing high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been instrumental in the rapid identification of clindamycin phosphate and its degradation products or related impurities in injection formulations. nih.gov This method, utilizing a quadrupole time-of-flight mass spectrometer (Q-TOFMS) with an ESI source in positive mode, allows for the simultaneous identification of multiple related substances. nih.gov

The fragmentation pathways of clindamycin phosphate and its related substances have been proposed based on their MS/MS spectra, providing a specific and valuable framework for the identification of lincosamide antibiotics and their impurities without sole reliance on reference standards. nih.govsigmaaldrich.com Through this methodology, several related substances and potential degradation products have been successfully identified.

Identified Related Substances and Degradation Products:

| Compound Name | Method of Identification |

| Lincomycin | HPLC/ESI-MS/MS |

| 7-Epilincomycin-2-phosphate | HPLC/ESI-MS/MS |

| Lincomycin-2-phosphate | HPLC/ESI-MS/MS |

| Clindamycin B | HPLC/ESI-MS/MS |

| Clindamycin B-2-phosphate | HPLC/ESI-MS/MS |

| Clindamycin | HPLC/ESI-MS/MS |

The ability to elucidate the structures of these minor components is critical for ensuring the quality, safety, and efficacy of clindamycin phosphate formulations. The detailed mass spectral data generated from these advanced techniques provide a fingerprint for each compound, enabling their unambiguous identification.

Method Robustness Studies and Development of Stability-Indicating Analytical Procedures

The development of a stability-indicating analytical method is a critical step in pharmaceutical analysis, ensuring that the method is reliable for the quantification of the active pharmaceutical ingredient (API) in the presence of its degradation products. A key component of validating such a method is the assessment of its robustness. Robustness studies evaluate the method's capacity to remain unaffected by small, yet deliberate, variations in method parameters.

Several research efforts have focused on developing and validating robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the simultaneous estimation of clindamycin phosphate and other active ingredients or preservatives in topical formulations. nih.govresearchgate.netnih.gov These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, photodegradation, and thermal stress to generate potential degradation products. nih.gov The robustness of these analytical methods is then thoroughly examined by intentionally altering various chromatographic conditions.

One study detailed the robustness of an RP-HPLC method by varying the flow rate, column temperature, buffer pH, and mobile phase composition. nih.gov The results, summarized in the table below, demonstrated that the system suitability parameters remained within acceptable limits, confirming the method's robustness. nih.gov

Table 1: Robustness Study Parameters and Results for a Stability-Indicating RP-HPLC Method

| Parameter | Variation | Result |

| Flow Rate | 0.9 mL/min to 1.1 mL/min | System suitability compliant |

| Column Temperature | 35°C to 45°C | System suitability compliant |

| Buffer pH | 2.30 to 2.70 | System suitability compliant |

| Mobile Phase A Composition (Buffer:Acetonitrile) | 82:18 (v/v) to 85:15 (v/v) | System suitability compliant |

Another investigation into a stability-indicating RP-HPLC method for clindamycin phosphate in combination with other substances also included a comprehensive robustness evaluation. mdpi.com The study altered the flow rate, detection wavelength, and column temperature. The relative standard deviation (RSD) for the determination of clindamycin phosphate under these varied conditions was found to be 0.56%, indicating the method's resilience to minor procedural changes. mdpi.com

Table 2: Robustness Evaluation of a Simultaneous HPLC Method

| Parameter | Variation | Analyte | Relative Standard Deviation (RSD) |

| Flow Rate | ± 0.1 mL/min | Clindamycin Phosphate | 0.56% |

| Wavelength | ± 2 nm | Tretinoin | 0.80% |

| Column Temperature | 35°C and 45°C | Methylparaben | 0.69% |

| Imidazolidinyl Urea | 0.45% |

These robustness studies are fundamental in the validation of analytical methods as per the guidelines of the International Council for Harmonisation (ICH). researchgate.netmdpi.com They provide a high degree of confidence that the developed stability-indicating methods will yield consistent and reliable results when used for routine quality control analysis in a pharmaceutical laboratory setting. mdpi.com

Formulation Science and Advanced Delivery Systems for Clindamycin Phosphate Hydrochloride

Physicochemical Considerations for Formulation Design

The effective formulation of clindamycin (B1669177) phosphate (B84403) hinges on a thorough understanding of its physicochemical properties. These characteristics dictate its behavior in various delivery systems and influence the strategies required to achieve stable and effective drug products.

Strategies for Enhancing Solubility and Dispersion Characteristics

Clindamycin phosphate is the water-soluble ester of clindamycin, a property that facilitates its formulation in aqueous solutions and gels. hres.ca However, enhancing its solubility and dispersion within complex or non-aqueous delivery systems is a key consideration for developing advanced formulations. Strategies to improve these characteristics include:

pH Adjustment: The solubility of clindamycin phosphate can be influenced by the pH of the formulation. Maximum stability is observed in the pH range of 3 to 5. researchgate.net Adjusting the pH can optimize solubility and stability, as seen in the development of gel formulations where a specific pH is targeted to ensure the drug remains in solution and is stable.

Co-solvency: The use of co-solvents is a common technique to improve the solubility of drugs. For clindamycin phosphate, solvent systems containing components like isopropanol, propylene (B89431) glycol, ethanol, and acetone (B3395972) have been utilized in topical formulations. researchgate.net These solvents can modify the polarity of the vehicle, enhancing the dispersion and solubility of the drug.

Complexation: Forming complexes can alter the physicochemical properties of a drug. One study detailed the formation of a stable zinc-clindamycin complex, which was then incorporated into a gel base. This approach aimed to create a stable, homogenous formulation for topical application.

Micronization and Nanonization: Reducing the particle size to the micro or nano range significantly increases the surface area, which can lead to an enhanced dissolution rate. wjbphs.com While clindamycin phosphate itself is water-soluble, these techniques are critical when encapsulating the drug into particulate carriers to ensure uniform distribution and subsequent release. wjbphs.com

Chemical Stability within Various Formulation Matrices

The chemical stability of clindamycin phosphate is a critical factor in the design of its dosage forms, as it is susceptible to degradation through several pathways. The stability is significantly influenced by pH, the composition of the formulation matrix, and storage conditions.

Key degradation pathways include:

Hydrolysis: In acidic conditions (pH 0.4-4), the primary degradation route is the hydrolysis of the thioglycoside linkage. researchgate.net

Scission: In the pH range of 5 to 10, the main degradation pathway involves the scission of the 7-(S)-Cl group. researchgate.net

Studies have shown that clindamycin phosphate injection is susceptible to thermal degradation, making moist heat sterilization unsuitable. magtechjournal.com The stability can also be affected by the type of container, with glass containers generally providing better stability than plastic ones for certain topical solutions. researchgate.net In combined topical formulations, such as those with benzoyl peroxide or tretinoin, specific high-performance liquid chromatography (HPLC) methods are required to separate the active ingredients from their degradation products, ensuring the stability of the final product can be accurately assessed. nih.govjddonline.com

| Formulation Matrix/Condition | Key Findings on Stability | Reference |

|---|---|---|

| Aqueous Solution (pH 0.4-4) | Major degradation pathway is hydrolysis of the thioglycoside linkage. | researchgate.net |

| Aqueous Solution (pH 3-5) | Exhibits maximum stability. | researchgate.net |

| Aqueous Solution (pH 5-10) | Major degradation pathway is scission of the 7-(S)-Cl group. | researchgate.net |

| Topical Solution (Solvent with 48% isopropanol, polyoxyethylene ethers, acetone) | Showed poorer stability compared to other solvent systems at 25°C. | researchgate.net |

| Topical Solution (pH < 4) | Stability of all formulations decreased. | researchgate.net |

| Injection (Thermal Stress) | Unsuitable for moist heat sterilization due to thermal instability. Degradation products increase upon heating. | magtechjournal.com |

| Vaginal Gels (with Carbopol® 940) | Demonstrated maximal stability compared to other gelling agents. |

Micro- and Nanoparticulate Carrier Systems

To achieve controlled release and targeted delivery, clindamycin phosphate has been successfully incorporated into various micro- and nanoparticulate systems. These carriers can protect the drug from degradation and modify its release profile.

Microsponges: Fabrication and In Vitro Drug Release Characteristics

Microsponges are porous, polymeric microspheres capable of entrapping active ingredients and providing extended release.

Fabrication: Clindamycin phosphate-loaded microsponges have been fabricated using methods like the quasi-emulsion solvent diffusion technique and the oil-in-oil emulsion solvent diffusion method. jst.go.jpresearchgate.netnih.govatmiyauni.ac.in In a typical quasi-emulsion solvent diffusion process, a polymer such as Eudragit S100 or ethyl cellulose (B213188) is dissolved in an organic solvent to form the internal phase. jst.go.jpresearchgate.netnih.gov The drug is then dispersed in this polymer solution. This internal phase is subsequently poured into an aqueous solution containing a stabilizer like polyvinyl alcohol (PVA) under constant stirring. The diffusion of the solvent into the aqueous phase leads to the formation of porous, spherical microsponges, which are then filtered, washed, and dried. jst.go.jpresearchgate.netnih.gov For the highly water-soluble clindamycin phosphate, an oil-in-oil emulsion solvent diffusion method has also been employed. atmiyauni.ac.in

In Vitro Drug Release: The release of clindamycin phosphate from microsponges is typically evaluated using a Franz diffusion cell system. Studies show that the release can be controlled over several hours. For instance, one optimized formulation using Eudragit S100 released up to 94% of the drug over 8 hours. jst.go.jpresearchgate.netnih.gov Another study using ethyl cellulose-based microsponges incorporated into a gel showed a controlled release of 95.49% over 10 hours. atmiyauni.ac.in The release kinetics often fit specific models, such as the Hopfenberg model, indicating that the release is governed by erosion of the polymer matrix. jst.go.jpresearchgate.netnih.gov The drug-to-polymer ratio is a critical factor, with higher polymer concentrations generally leading to a more sustained release profile. atmiyauni.ac.in

| Fabrication Method | Polymer(s) Used | Key Finding/Characteristic | In Vitro Release | Reference |

|---|---|---|---|---|

| Quasi-emulsion solvent diffusion | Eudragit S100 (ES100), Ethyl cellulose (EC) | Produced uniform, spherical, and porous microsponges with a mean particle size of 82.3 µm. | ES2 batch released 94% of the drug over 8 hours. | jst.go.jpresearchgate.netnih.gov |

| Oil in oil emulsion solvent diffusion | Ethyl cellulose | Optimized formulation (1:1 drug:polymer ratio) had a particle size of 37.44 µm and 87.94% entrapment efficiency. | Controlled release of 95.49% over 10 hours. | atmiyauni.ac.in |

| Emulsion solvent diffusion | Ethyl cellulose | Particle size was less than 30 µm with good loading efficiency. | A gel formulation released 90.38% of the drug over 12 hours. | nih.gov |

Nanoparticles: Preparation Methods (e.g., Ionotropic Nanoprecipitation) and Physicochemical Characterization

Nanoparticles offer advantages such as improved bioavailability and the ability to target specific sites, like bacterial cells or infected tissues. nih.gov

Preparation Methods: A prominent method for preparing clindamycin phosphate nanoparticles is ionotropic gelation (also referred to as ionotropic nanoprecipitation). jetir.orglew.ro This technique involves the electrostatic interaction between a polyelectrolyte and a counter-ion, leading to the formation of a gel-like nanoparticle structure. researchgate.net For clindamycin phosphate, this has been achieved by dissolving natural polymers like sodium alginate and guar (B607891) gum in water, dispersing the drug within this solution, and then adding it dropwise to a solution containing a cross-linking ion such as calcium chloride. jetir.org The resulting nanoparticles are then separated via centrifugation. Another approach involves using poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles via an emulsion-solvent evaporation method, where the surface charge can be modified using agents like polyethylenimine (PEI) to enhance bacterial adhesion. nih.gov

Physicochemical Characterization: The characterization of these nanoparticles is crucial to ensure their quality and performance. Key parameters include:

Particle Size: Nanoparticles prepared by ionotropic gelation have been reported with sizes ranging from approximately 178 nm to 304 nm. jetir.org

Zeta Potential: This measures the surface charge and indicates the stability of the nanoparticle suspension. A formulation with a zeta potential of -18.8 mV suggested good stability. ijpsr.com Positively charged nanoparticles have been developed to enhance adhesion to negatively charged bacterial cell walls. nih.gov

Entrapment Efficiency: This quantifies the amount of drug successfully encapsulated within the nanoparticles. Efficiencies as high as 75% have been reported for clindamycin phosphate-loaded nanoparticles. jetir.org

| Preparation Method | Polymer(s)/Materials Used | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Ionotropic gelation nanoprecipitation | Sodium alginate, Guar gum | 178.6 - 303.5 | -11.98 to -26.29 | Up to 75% | jetir.org |

| Chemical precipitation | Calcium carbonate | 275.9 - 846.5 | -18.8 | Up to 85.36% | ijpsr.com |

| Emulsion-solvent evaporation | PLGA, PEI | Not specified | Positively charged (for bacterial adhesion) | Not specified | nih.gov |

Polymeric and Inorganic Delivery Vehicles

A diverse range of both polymeric and inorganic materials have been investigated as carriers to improve the delivery of clindamycin phosphate.

Polymeric Delivery Vehicles: Polymers are widely used due to their biocompatibility, biodegradability, and the tunable nature of their properties. mdpi.com

Natural Polymers: Materials like chitosan (B1678972), alginate, and gelatin are frequently used. mdpi.comnih.gov For instance, carboxymethyl chitosan has been used to prepare nanoparticles via an ultrasound-assisted ionotropic gelation technique with calcium chloride as a crosslinker. mdpi.com

Synthetic Polymers: FDA-approved polymers like poly(lactic-co-glycolic acid) (PLGA) are common choices for creating nanoparticles that provide sustained drug release. nih.gov Other synthetic polymers used in clindamycin phosphate formulations include Eudragit S100 and ethyl cellulose for microsponges, and polyurethane for nanofibrous scaffolds. jst.go.jpnih.gov These polymers can be engineered to control release rates and target drug delivery. nih.gov

Inorganic Delivery Vehicles: Inorganic materials offer high stability and can be designed for specific applications, particularly in bone infections.

Calcium Phosphates: Materials such as hydroxyapatite (B223615) (HAp) and brushite are of great interest because they are major components of bone. mdpi.commdpi.com They can be formulated as porous ceramic powders that are loaded with clindamycin via physical sorption. mdpi.com These carriers are biocompatible and biodegradable, releasing the antibiotic locally at the site of a bone infection. The specific surface area of the ceramic has been shown to be a key factor influencing the drug release efficiency. mdpi.com

Zirconyl Phosphate: An innovative approach involves the creation of zirconyl clindamycinphosphate inorganic-organic hybrid nanoparticles ([ZrO]2+[CLP]2–). nih.govacs.org These nanoparticles are prepared in water and contain an exceptionally high drug load (up to 82 wt%). They are designed to deliver high concentrations of the antibiotic to intracellular reservoirs of bacteria, such as persistent Staphylococcus aureus, offering a novel strategy to combat hard-to-treat infections. nih.govacs.org

Natural and Synthetic Polymer Matrices (e.g., Eudragit, Ethyl Cellulose, Poly(ε-caprolactone), Gelatin, Alginate)

The development of advanced drug delivery systems for clindamycin phosphate frequently involves the use of both natural and synthetic polymers to control its release. These polymers can be formulated into various structures, such as hydrogels, nanoparticles, and nanofibers, to meet specific therapeutic goals.

Natural Polymers:

Alginate: This anionic polysaccharide, derived from brown algae, is widely used due to its biocompatibility, biodegradability, and gentle gelation properties. nih.gov Alginate has been combined with collagen to create an injectable hydrogel for clindamycin delivery. nih.gov This system is designed to solidify rapidly upon injection, providing both an initial burst release to achieve therapeutic levels quickly and a subsequent sustained release. nih.gov Composite systems of alginate with materials like Thai silk fibroin and gelatin have also been explored as carriers for clindamycin phosphate, demonstrating the versatility of this natural polymer. nih.gov

Gelatin: As a derivative of collagen, gelatin is another natural polymer investigated for clindamycin delivery. It has been used in combination with alginate and Thai silk fibroin in porous composite particles. nih.gov

Synthetic Polymers:

Eudragit: This is a family of acrylic and methacrylic acid copolymers known for their pH-dependent solubility, making them ideal for targeted drug delivery. nih.gov Eudragit S100, for instance, is used as a pH-sensitive polymer due to its dissolution profile above pH 7. nih.gov The cationic properties of some Eudragit grades make them suitable for mucoadhesive formulations. nih.gov When combined with other polymers, Eudragit can form stable hydrogels that offer prolonged and controlled drug release. nih.gov

Poly(ε-caprolactone) (PCL): This biodegradable polyester (B1180765) is used in creating advanced delivery systems. For example, it has been incorporated into hydrogel-nanocapsule composites (HG-NC-PCL) to enhance drug delivery characteristics. nih.gov

Poly(lactic-co-glycolic acid) (PLGA): While not explicitly listed in the subsection title, PLGA is a key synthetic polymer used in clindamycin delivery research. It is biodegradable and biocompatible, allowing for the development of nanoparticles that can provide sustained drug release over several days. nih.gov Surface modification of PLGA nanoparticles can further enhance their therapeutic effects. nih.gov

The choice of polymer matrix allows for the encapsulation or covalent bonding of clindamycin, with release occurring through mechanisms like diffusion, hydrogel swelling, or matrix erosion. nih.gov

Table 1: Polymer Matrices for Clindamycin Phosphate Delivery

| Polymer | Type | Formulation Example | Key Research Finding | Reference |

|---|---|---|---|---|

| Alginate | Natural | Injectable hydrogel with collagen | Provides biphasic release: initial burst followed by sustained release for treating surgical site infections. | nih.gov |

| Gelatin | Natural | Porous composite particles with alginate | Used as a component in a composite carrier system for controlled antibiotic release. | nih.gov |

| Eudragit | Synthetic | pH-sensitive hydrogels | Offers pH-dependent controlled release; cationic grades are suitable for mucoadhesive applications. | nih.gov |

| Poly(ε-caprolactone) (PCL) | Synthetic | Hydrogel-nanocapsule composites | Incorporated into advanced composite systems for drug delivery. | nih.gov |

| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic | Polymeric nanoparticles | Enables sustained release of clindamycin over two days; surface charge can be modified to target bacteria. | nih.gov |

Bioceramic Carriers (e.g., Hydroxyapatite, Tricalcium Phosphate) for Sustained Release Applications

Bioceramic carriers, particularly calcium phosphates (CaPs), are of significant interest for localized clindamycin phosphate delivery, especially in applications related to bone infections. nih.govnih.gov Their chemical similarity to the mineral component of bone affords them excellent biocompatibility and biodegradability. nih.gov Materials like hydroxyapatite (HA) and tricalcium phosphate (TCP) are widely used as implant materials and can be fashioned into porous carriers for drug loading. nih.gov

Hydroxyapatite (HA): With a Ca/P ratio of 1.67, HA is the primary inorganic component of natural bone. nih.gov It has been successfully used as a carrier for clindamycin, often in nanocrystalline form, to achieve local administration. nih.gov Studies have compared commercially available HA with HA synthesized via wet precipitation methods, modifying them with clindamycin through physical sorption. nih.gov

Tricalcium Phosphate (TCP): TCP has a Ca/P ratio of 1.5 and exists in different polymorphic forms depending on temperature. nih.gov Like HA, it is a well-established bioceramic for bone-related applications and has been loaded with clindamycin to serve as a drug delivery system. nih.govnih.gov

The porous structure of these bioceramics allows them to be modified with active substances like clindamycin. nih.govresearchgate.net The drug is loaded onto or into the carrier, and release is often sustained over time, which is beneficial for treating persistent infections like osteomyelitis. nih.govnih.gov The specific surface area of the ceramic material has been identified as a key factor influencing the efficiency of drug release. researchgate.netmdpi.com Research has shown that a smaller specific surface area can lead to a faster drug release rate. mdpi.com

Table 2: Bioceramic Carriers for Clindamycin Phosphate Delivery

| Bioceramic | Ca/P Ratio | Formulation Example | Key Research Finding | Reference |

|---|---|---|---|---|

| Hydroxyapatite (HA) | 1.67 | Clindamycin-loaded nanosized powders | Used as a component of bone graft materials for local antibiotic administration. The specific surface area influences drug release efficiency. | nih.govnih.gov |

| Tricalcium Phosphate (TCP) | 1.50 | Clindamycin-loaded ceramic powders | Employed as a synthetic bone graft substitute capable of sustained drug release. | nih.govnih.gov |

| Brushite (DCPD) | 1.00 | Clindamycin-modified powders | Investigated as a resorbable ceramic carrier for clindamycin. | nih.govmdpi.com |

Rheological and Material Science Characterization of Formulations

Viscosity, Spreadability, and Mechanical Properties of Gels and Emulgels

The performance of topical formulations like gels and emulgels containing clindamycin phosphate is heavily dependent on their rheological and material properties. These characteristics, including viscosity and spreadability, are crucial for patient compliance, ease of application, and the stability of the formulation. jddtonline.infoijsrtjournal.comthepharmajournal.com

Viscosity: This property affects the residence time of the formulation on the skin and the rate of drug release. Clindamycin phosphate gels and emulgels are typically designed to be non-Newtonian, exhibiting shear-thinning behavior. thepharmajournal.com This means their viscosity decreases under shear stress (i.e., when being spread), making application easy, but they remain viscous enough at rest to stay in place. thepharmajournal.com The choice and concentration of the gelling agent, such as Carbopol 941 or Carbomer 934, significantly influence the final viscosity of the product. jddtonline.infoijsrtjournal.com For instance, increasing the viscosity of emulgel preparations has been shown to enhance the photostability of light-sensitive drugs. researchgate.net

Spreadability: This parameter is critical for ensuring a uniform application of the drug over the affected area. Good spreadability is a key advantage of emulgel formulations. thepharmajournal.com It is measured experimentally and is influenced by the viscosity and composition of the gel base. Formulations are optimized to achieve acceptable spreadability for user convenience. jddtonline.infoijsrtjournal.com

Mechanical Properties and Other Characteristics: Formulations are also evaluated for physical appearance (clarity, smoothness, homogeneity), pH, and extrudability. jddtonline.inforesearchgate.net The pH of topical products is adjusted to be compatible with the skin, typically in the range of 5.7 to 6.9, to avoid irritation. jddtonline.infoijsrtjournal.comthepharmajournal.com Emulgels are favored as they combine the advantages of both emulsions and gels, offering a dual release control system in a thermodynamically stable and aesthetically pleasing form. jddtonline.infothepharmajournal.com

Table 3: Rheological and Physical Properties of Clindamycin Phosphate Formulations

| Property | Description | Importance in Formulation | Typical Findings | Reference |

|---|---|---|---|---|